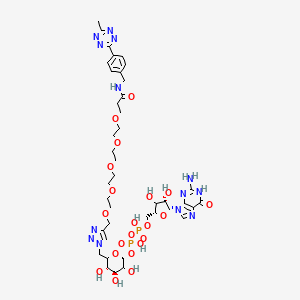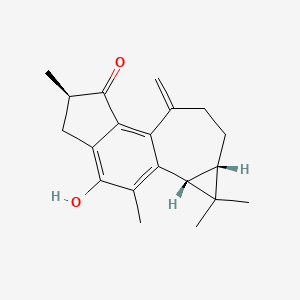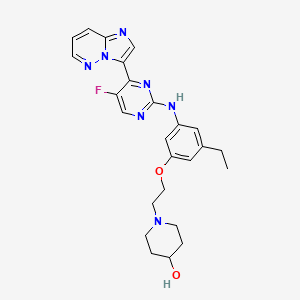
Phorbol 12-tiglate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phorbol 12-tiglate is a derivative of Phorbol, which is a hydrolyzed product of Croton oil. This compound is known for its role in promoting tumor development through the activation of protein kinase C. Phorbol and its derivatives, including this compound, are widely used in biomedical research, particularly in the construction of carcinogenic models .
準備方法
Synthetic Routes and Reaction Conditions: The total synthesis of Phorbol 12-tiglate involves multiple steps. One notable method is the twenty-step total synthesis of (+)-Phorbol from inexpensive (+)-carvone. This synthesis utilizes pentamethyldisilyl (PMDS) groups as masked hydroxyl groups, a Shapiro reaction to link fragments, Tamao-Fleming oxidation, and ring-closing metathesis to construct the tetracyclic skeleton .
Industrial Production Methods: Currently, there is limited information on the industrial production methods of this compound. Most of the production is carried out in research laboratories due to its specific applications in scientific research.
化学反応の分析
Types of Reactions: Phorbol 12-tiglate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to study its biological activities.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include oxidizing agents like singlet oxygen, reducing agents, and various catalysts for specific reactions such as ring-closing metathesis .
Major Products Formed: The major products formed from these reactions are typically derivatives of Phorbol, which are used to study their biological activities and potential therapeutic applications .
科学的研究の応用
Phorbol 12-tiglate is extensively used in scientific research due to its ability to activate protein kinase C. This activation plays a significant role in tumor promotion, making it a valuable tool in cancer research. Additionally, this compound and its derivatives are used to construct carcinogenic models in biomedical research .
作用機序
Phorbol 12-tiglate exerts its effects by activating protein kinase C. This activation leads to a cascade of cellular events that promote tumor development. The compound binds to the regulatory domain of protein kinase C, causing a conformational change that activates the enzyme. This activation triggers various signaling pathways involved in cell proliferation, differentiation, and survival .
類似化合物との比較
Phorbol 12-tiglate is similar to other Phorbol derivatives, such as Tigilanol tiglate. Both compounds activate protein kinase C and are used in cancer research. Tigilanol tiglate has shown unprecedented protein kinase C isoform selectivity, making it a unique lead for PKC-related clinical indications . Other similar compounds include Phorbol 12-myristate 13-acetate and Phorbol 12,13-dibutyrate, which also activate protein kinase C but differ in their specific biological activities and applications .
Conclusion
This compound is a valuable compound in scientific research, particularly in cancer studies. Its ability to activate protein kinase C and promote tumor development makes it a crucial tool for constructing carcinogenic models. The compound’s synthesis involves multiple steps, and it undergoes various chemical reactions to form derivatives used in research. Its unique mechanism of action and comparison with similar compounds highlight its significance in the field of biomedical research.
特性
分子式 |
C25H34O7 |
|---|---|
分子量 |
446.5 g/mol |
IUPAC名 |
[(1S,2S,6R,10S,11R,13S,14R,15R)-1,6,13-trihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C25H34O7/c1-7-12(2)21(28)32-20-14(4)24(30)16(18-22(5,6)25(18,20)31)9-15(11-26)10-23(29)17(24)8-13(3)19(23)27/h7-9,14,16-18,20,26,29-31H,10-11H2,1-6H3/b12-7+/t14-,16+,17-,18-,20-,23-,24-,25-/m1/s1 |
InChIキー |
GHOKGLQIHWVNOK-AYDRJACZSA-N |
異性体SMILES |
C/C=C(\C)/C(=O)O[C@@H]1[C@H]([C@]2([C@@H](C=C(C[C@]3([C@H]2C=C(C3=O)C)O)CO)[C@H]4[C@@]1(C4(C)C)O)O)C |
正規SMILES |
CC=C(C)C(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)CO)C4C1(C4(C)C)O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


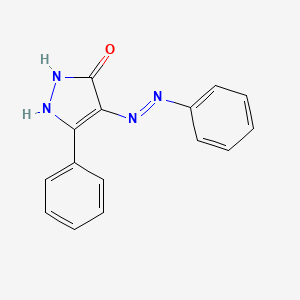

![3-[18-(2-carboxyethyl)-8,12-diethyl-3,7,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;palladium(2+)](/img/structure/B12389160.png)

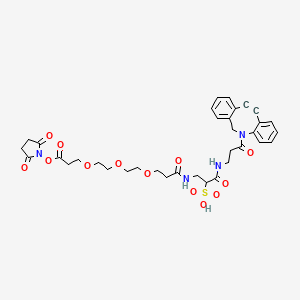

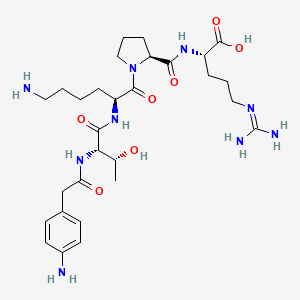
![N-[3-[6,7-dimethoxy-4-[(1-methylpiperidin-4-yl)amino]quinazolin-2-yl]phenyl]prop-2-enamide](/img/structure/B12389186.png)
